REACTION_CXSMILES
|
[SiH3]CC(N)=O.CN1CCOCC1.[CH3:13][O:14][CH:15]1[CH2:20][CH2:19][CH:18]([C:21]([OH:23])=O)[CH2:17][CH2:16]1.C(Cl)(=O)C([Cl:27])=O>C(#N)C.ClCCl.CN(C)C=O>[CH3:13][O:14][CH:15]1[CH2:20][CH2:19][CH:18]([C:21]([Cl:27])=[O:23])[CH2:17][CH2:16]1
|
Name
|
N-[3(R)-1-{3-(1-tert-butoxycarbonyl-4-piperidyl)propionyl}-3-piperidylcarbonyl]-2(S)-amino-β-alanine
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
monosilylacetamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[SiH3]CC(=O)N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
73 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1CCC(CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 minutes at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 0° C.
|
Type
|
ADDITION
|
Details
|
were added successively via syringe
|
Type
|
STIRRING
|
Details
|
After stirring at ambient temperature for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
ADDITION
|
Details
|
the residue was treated with 4N hydrochloric acid in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The insoluble material was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
CUSTOM
|
Details
|
purified by an ODS column chromatography
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1CCC(CC1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.66 mmol |
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 244.4 mg | |
YIELD: PERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |